Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-YL)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate is a complex organic compound belonging to the pyrazolo[4,3-C]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing greener reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular pathways.
Medicine: Research has shown its potential as an antiproliferative agent against certain cancer cell lines.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways. In cancer research, it has been shown to induce apoptosis by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-C]pyridines: These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and exhibit different pharmacological properties.
Uniqueness
Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H16N4O4 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-3-oxo-5-pyridin-2-ylpyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C20H16N4O4/c1-27-14-8-6-13(7-9-14)24-19(25)15-11-23(17-5-3-4-10-21-17)12-16(18(15)22-24)20(26)28-2/h3-12H,1-2H3 |
InChI Key |
VFSKMGBSKKSTJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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